Octaethylene glycol monodecyl ether
Description
Nomenclature and Classification within Nonionic Surfactant Families
Octaethylene glycol monodecyl ether is known by several names in scientific literature, including C10E8 and octaethylenglykol-monodecylether. guidechem.com Its systematic IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. The compound is identified by the CAS number 24233-81-6. cymitquimica.comscbt.com
Structurally, it consists of a ten-carbon alkyl chain (decyl group), which forms the hydrophobic tail, and a hydrophilic head group composed of eight repeating ethylene (B1197577) glycol units. cymitquimica.com This amphiphilic nature—possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) parts—is characteristic of surfactants. wikipedia.org
It belongs to the family of polyethylene (B3416737) glycol (PEG) ethers, a prominent class of nonionic surfactants. medchemexpress.com Unlike ionic surfactants, which have a net electrical charge in their head group, nonionic surfactants like this compound have uncharged hydrophilic heads. This lack of charge makes them less sensitive to variations in pH and the presence of electrolytes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C26H54O9 guidechem.comcymitquimica.comscbt.com |
| Molecular Weight | 510.70 g/mol guidechem.comscbt.com |
| Density | 1.008 g/mL at 20°C chemsrc.comguidechem.com |
| Melting Point | 30°C guidechem.com |
| Boiling Point | 563.2°C at 760 mmHg guidechem.com |
| Flash Point | 294.4°C guidechem.com |
| Refractive Index | n20/D 1.457 guidechem.com |
Academic Significance and Research Landscape
The academic significance of this compound stems from its versatile properties as a surfactant. It is widely utilized as an emulsifier, wetting agent, and dispersant in various research and industrial processes. guidechem.comcymitquimica.com Its ability to reduce surface tension allows for the effective mixing of oil and water phases. cymitquimica.com
A primary area of research involves its application in the study of membrane proteins. Due to its non-denaturing nature, it is particularly useful for solubilizing and stabilizing these proteins from their native lipid bilayer environments, allowing for further structural and functional analysis. medchemexpress.com
The self-assembly of this compound into micelles in aqueous solutions is another key research focus. The formation and growth of these micelles have been investigated using techniques like frontal gel-filtration chromatography. rsc.org Such studies explore the critical micelle concentration (c.m.c.), aggregation number, and the factors influencing micellar size and shape. rsc.org The dynamic adsorption properties of this surfactant at liquid-liquid interfaces have also been a subject of investigation, providing insights into the mechanisms of emulsification and stabilization. researchgate.net
Furthermore, this compound has been explored for its potential in drug delivery systems, owing to its ability to interact with and penetrate cell membranes. medchemexpress.com Pharmacokinetic studies have also been conducted to understand its absorption, distribution, metabolism, and excretion in biological systems. For instance, a study in rats determined the oral bioavailability of the compound to be 34.4%. nih.gov
It is also used in the development of mixed micellar systems, often in combination with other surfactants, to create tailored environments for specific applications, such as enzyme assays. nih.gov These research applications highlight the compound's role as a valuable tool in biochemistry, biophysics, and pharmaceutical sciences. chemsrc.commedchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHIOBAHVUDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075208 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24233-81-6 | |
| Record name | Octaethylene glycol monodecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations
Ethoxylation Processes for Polyoxyethylene Alkyl Ethers
The core synthesis of polyoxyethylene alkyl ethers, including octaethylene glycol monodecyl ether, involves the chemical reaction known as ethoxylation, where ethylene (B1197577) oxide is added to a fatty alcohol substrate like decyl alcohol. wikipedia.orgyoutube.com
The most common method for ethoxylation is a base-catalyzed process. acs.org The reaction proceeds through a nucleophilic addition mechanism initiated by a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH). youtube.comcore.ac.uk
The mechanism can be described in the following steps:
Catalyst Activation: The basic catalyst deprotonates the terminal hydroxyl group of the alcohol (e.g., decyl alcohol), forming a highly nucleophilic alcoholate (or alkoxide) anion. globallcadataaccess.orggloballcadataaccess.org
Nucleophilic Attack: The newly formed alcoholate anion attacks one of the carbon atoms in the strained three-membered ring of an ethylene oxide molecule. This attack opens the epoxide ring. core.ac.ukgloballcadataaccess.org
Chain Propagation: The result of the ring-opening is the formation of a new, longer-chain alcoholate, which can then attack another ethylene oxide molecule. This step repeats, propagating the polyoxyethylene chain. The average length of the chain, in this case, eight ethylene oxide units, is controlled by the stoichiometric ratio of ethylene oxide to the initial alcohol. vt.edu
Termination: The reaction is typically terminated by neutralizing the basic catalyst, often with an acid, which protonates the final alcoholate anion to yield the terminal hydroxyl group of the final product. youtube.com
This process is highly exothermic and must be carefully controlled to prevent a thermal runaway. youtube.com
The synthesis of polyoxyethylene alkyl ethers can be tailored for either large-scale industrial production or precise laboratory applications, with the choice of catalyst being a key differentiating factor.
| Feature | Industrial Synthesis | Laboratory Synthesis |
| Typical Catalyst | Basic catalysts (e.g., NaOH, KOH). acs.orggoogle.com Sometimes specialized catalysts like barium oleate (B1233923) are used for specific properties. google.com | Can use basic, acidic (e.g., BF₃, SbCl₄), or specialized heterogeneous catalysts for greater control. acs.org |
| Product Distribution | Tends to produce a broad distribution of ethoxymers (polymers with varying numbers of ethylene oxide units). acs.orggoogle.com | Often aims for a narrow molecular weight distribution or even a single, monodisperse compound. core.ac.ukrsc.org |
| Byproducts | Basic catalysts are generally more selective and produce fewer byproducts like polyethylene (B3416737) glycols (PEGs). acs.orgnih.gov | Acidic catalysts can lead to a higher concentration of byproducts, including PEGs. acs.orgnih.gov |
| Reaction Conditions | Batchwise reactions in large stainless steel reactors at elevated temperatures (e.g., 130-180°C) and pressures (1-6 atm). youtube.comgloballcadataaccess.org | Can be performed on a smaller scale with more precise control over temperature and pressure. May involve chromatography-free purification strategies for specific oligomers. rsc.org |
| Unreacted Alcohol | Basic catalysis often results in a higher concentration of unreacted starting alcohol. acs.org | Acidic and certain heterogeneous catalysts can achieve lower residual unreacted alcohol. acs.org |
Advanced Derivatization and Structural Modification Approaches
The terminal hydroxyl group of this compound serves as a reactive handle for various derivatization and structural modification reactions. These modifications can alter the physicochemical properties of the surfactant.
A primary example is the conversion to ethoxysulfates . This is achieved by reacting the terminal hydroxyl group with a sulfating agent like sulfur trioxide or chlorosulfuric acid, followed by neutralization with a base such as sodium hydroxide. wikipedia.org This transformation converts the nonionic surfactant into an anionic one, significantly changing its properties.
Another common derivatization in laboratory contexts is the conversion of the terminal alcohol to a p-toluenesulfonate (tosylate) . This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base. The resulting tosylate is an excellent leaving group, activating the molecule for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of other functional groups. rsc.org
Chemical Reactivity and Stability in Research Contexts
Polyoxyethylene alkyl ethers are generally considered chemically stable, particularly in strongly acidic or alkaline solutions. phexcom.comformulationbio.com However, they are susceptible to certain chemical transformations, primarily oxidation.
The polyoxyethylene chain and its terminal hydroxyl group are susceptible to oxidation. On storage, especially when exposed to air, polyoxyethylene alkyl ethers can undergo autoxidation . phexcom.comformulationbio.com This process can lead to the formation of hydroperoxides, which can subsequently degrade into various products, including aldehydes and carboxylic acids, leading to an increase in the acidity of the material. phexcom.comnsf.gov To mitigate this, commercial grades are often supplied with antioxidants. phexcom.comformulationbio.com
Research has also shown that the terminal hydroxyl group of polyethylene glycols can be enzymatically oxidized by alcohol dehydrogenase. nih.gov Furthermore, thermal oxidative degradation can initiate free-radical reactions, which can lead to a variety of oxidation products. nih.gov
The ether linkages (C-O-C) that form the backbone of the polyoxyethylene chain are chemically very stable and generally resistant to nucleophilic substitution reactions under normal conditions. researchgate.net Cleavage of these bonds requires harsh conditions. While there is some debate in the literature, degradation is often thought to initiate at the end groups or through oxidative pathways rather than direct nucleophilic attack on the ether bonds. nsf.gov
The stability of the ether linkages is a key reason for the widespread use of this class of compounds. However, under conditions of significant oxidative stress, radical-induced chain scission of the C-O and C-C bonds can occur, leading to the degradation of the polymer chain. nsf.govnih.gov
Peroxide Formation and Prevention Strategies in Glycol Ethers
Ethers, including glycol ethers like this compound, are susceptible to autoxidation, a process where they react with atmospheric oxygen to form peroxides and hydroperoxides. jove.comsigmaaldrich.com This reaction is a significant safety concern as these peroxide by-products can be explosive, especially when concentrated. jove.comprinceton.eduvumc.org The formation of peroxides is a free-radical chain reaction catalyzed by light and heat. jove.comsigmaaldrich.com
The mechanism of autoxidation involves three main stages: initiation, propagation, and termination. jove.com
Initiation: A radical initiator abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen, forming a carbon-centered radical. jove.com
Propagation: This carbon radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical subsequently abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction. jove.com
Termination: The reaction ceases when two radicals combine to form a non-radical product. jove.com
The rate of peroxide formation is influenced by the molecular structure of the ether. Ethers with primary and secondary alkyl groups are particularly prone to forming peroxides. stanford.edu The process is accelerated by exposure to light, heat, and contaminants such as dust, which may contain metals that catalyze the autoxidation process. sigmaaldrich.comprinceton.eduwisc.edu
Several strategies are employed to prevent the formation of peroxides in glycol ethers and to manage the associated risks. These strategies can be broadly categorized into storage and handling procedures, and the use of chemical inhibitors.
Storage and Handling:
Proper storage and handling are crucial in minimizing peroxide formation. princeton.edu Key recommendations include:
Dating Containers: All containers of peroxide-forming chemicals should be dated upon receipt and again when first opened to track their age. princeton.eduuwyo.edu
Airtight and Light-Resistant Containers: Ethers should be stored in sealed, air-impermeable, and light-resistant containers, such as amber glass bottles or metal cans, to minimize exposure to air and light. vumc.orgucsb.eduvumc.org For some ethers like diethyl ether, the iron in steel containers can act as a peroxide inhibitor. uwyo.eduvumc.org
Inert Atmosphere: Storing ethers under an inert gas like nitrogen or argon can significantly reduce the presence of oxygen and thereby inhibit peroxide formation. uwyo.eduucsb.edu However, it is important to note that some chemical inhibitors require the presence of small amounts of oxygen to be effective. uwyo.edu
Temperature Control: Storing ethers in a cool, dark place helps to slow down the rate of autoxidation. princeton.eduwisc.edu Refrigeration can retard peroxide formation, but it is critical to use spark-proof refrigerators to avoid ignition of flammable vapors. fsu.edu Care must also be taken as cooling can sometimes cause peroxides to precipitate out of solution, making them more shock-sensitive. fsu.edu
Limited Quantities: Purchasing ethers in small containers that can be used up quickly is preferable to drawing small amounts from a large container over an extended period. ucsb.edu
Chemical Inhibitors:
Chemical inhibitors, or stabilizers, are often added to commercial ethers to prevent peroxide formation. These compounds work by reacting with and quenching the radicals that propagate the autoxidation chain reaction. The choice of inhibitor depends on the specific ether and its intended application.
Commonly used inhibitors include:
Butylated Hydroxytoluene (BHT): (2,6-di-tert-butyl-p-methylphenol) is a widely used phenolic antioxidant. ucsb.edu
Hydroquinone: Another phenolic compound effective at inhibiting peroxide formation. ucsb.edu
4-tert-Butylcatechol (TBC): Often used to stabilize monomers that can polymerize via a peroxide-initiated mechanism. ucsb.edu
The effectiveness of these inhibitors can diminish over time as they are consumed, so regular testing for peroxides is still recommended, especially for older containers of ethers. ucsb.edu
Table of Common Peroxide Formation Inhibitors:
| Inhibitor Name | Chemical Class | Typical Concentration |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 0.001% to 0.01% ucsb.edu |
| Hydroquinone | Phenolic Compound | 0.001% to 0.01% ucsb.edu |
| 4-tert-Butylcatechol (TBC) | Catechol Derivative | 0.001% to 0.01% ucsb.edu |
Detection of Peroxides:
Regular testing for the presence of peroxides in stored ethers is a critical safety measure. Several methods are available for detecting peroxides, ranging from simple qualitative tests to semi-quantitative methods. ucsb.edu
Potassium Iodide (KI) Test: A common method involves adding a freshly prepared solution of potassium iodide to the ether sample. The presence of peroxides will oxidize the iodide to iodine, resulting in a yellow to brown color. ucsb.edu
Starch-Iodide Test: For a more sensitive test, a few drops of starch solution can be added to the potassium iodide test. The formation of a blue-black color indicates the presence of peroxides. ucsb.edu
Peroxide Test Strips: Commercially available test strips provide a convenient and semi-quantitative method for detecting peroxides. The strip changes color upon contact with peroxides, and the color intensity can be compared to a chart to estimate the peroxide concentration. ucsb.edu
Self Assembly, Micellization, and Supramolecular Organization
Micellization Processes of Octaethylene Glycol Alkyl Ethers
The formation of micelles, or micellization, is a key characteristic of surfactants. This process is critically dependent on the surfactant's concentration and the surrounding environmental conditions.
A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), which is the specific concentration at which micelles begin to form. wikipedia.org The CMC for octaethylene glycol monododecyl ether (C12E8) is approximately 8 x 10⁻⁵ M at 25°C. chemeurope.comwikipedia.org For other octaethylene glycol monoalkyl ethers, the CMC decreases as the length of the alkyl chain increases at lower temperatures. oup.com
Several experimental techniques are employed to determine the CMC. One common method involves measuring the surface tension of the surfactant solution at different concentrations. oup.com A distinct break in the plot of surface tension versus concentration indicates the CMC. researchgate.net Another widely used technique is fluorescence spectroscopy, often utilizing a probe molecule like pyrene (B120774). oup.com The ratio of the intensities of certain vibronic peaks in the pyrene fluorescence spectrum is sensitive to the polarity of the microenvironment. A sharp change in this ratio signifies the formation of micelles, providing a way to determine the CMC. oup.comnih.gov
The size and shape of micelles are not static; they can evolve with changes in temperature and surfactant concentration. For instance, in systems of octaethylene glycol monododecyl ether (C12E8), the size of the micelles has been observed to increase with a rise in temperature. nih.gov This growth becomes more significant as the proportion of the ethoxylated surfactant in a mixed system increases. nih.gov
The aggregation number, which represents the average number of surfactant molecules in a micelle, is also influenced by these factors. Studies on octaethylene glycol monoalkyl ethers have shown that the aggregation number increases with both the length of the alkyl chain and with increasing temperature. oup.com This phenomenon is related to the approach of the system towards its cloud point, the temperature at which the surfactant solution becomes cloudy due to the formation of a separate, surfactant-rich phase. oup.com For octaethylene glycol decyl ether (C10E8), the weight-average aggregation number increases rapidly above the CMC and then plateaus at higher concentrations. rsc.org
Table 1: Aggregation Numbers of Octaethylene Glycol Monoalkyl Ethers (C_nE_8) at Different Temperatures
| Surfactant | Temperature (K) | Aggregation Number |
| C₁₄E₈ | 298.2 | 410 |
| C₁₄E₈ | 308.2 | 560 |
| C₁₆E₈ | 298.2 | 730 |
| C₁₆E₈ | 308.2 | 1050 |
| C₁₈E₈ | 298.2 | 1200 |
| C₁₈E₈ | 308.2 | 1800 |
This table is based on data presented in a study by Rusdi et al. and showcases the increase in aggregation number with both alkyl chain length and temperature. oup.com
Formation and Characterization of Mixed Micellar Systems
When two or more different surfactants are present in a solution, they can form mixed micelles, which often exhibit properties that are different from, and sometimes superior to, those of the individual components.
The interaction between octaethylene glycol monododecyl ether (C12E8) and another nonionic surfactant, n-octyl-β-D-thioglucoside (OTG), has been investigated. nih.gov Studies using light scattering and fluorescence probe techniques have revealed that this mixed system behaves ideally. nih.gov The micellization process in these mixtures is primarily controlled by the C12E8. nih.gov The addition of the sugar-based surfactant, OTG, leads to an increase in the clouding temperature of the C12E8. nih.gov Furthermore, the presence of C12E8 in the mixed micelles creates a slightly more polar environment in the palisade layer (the region between the hydrophobic core and the hydrophilic heads) and a less compact structure. nih.gov
The interaction between nonionic surfactants like octaethylene glycol monododecyl ether and ionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) is of great interest. While specific studies on the C12E8/SDS system were not the focus of the provided search results, research on the closely related pentaethylene glycol mono-n-dodecyl ether (C12E5) and SDS provides valuable insights. unesp.br In these mixed systems, the critical micelle concentration generally falls between the CMCs of the individual surfactants and decreases as the proportion of the nonionic surfactant increases. unesp.br The hydrodynamic radius of the mixed micelles increases with both temperature and the ratio of C12E5 to SDS. unesp.br
The behavior of mixed micelles can be described as either ideal or non-ideal. nih.gov In an ideal mixture, the interactions between the different surfactant molecules in the micelle are assumed to be the same as the interactions between the molecules of each individual surfactant. mdpi.com The properties of the mixed micelle can be predicted based on the properties and proportions of its components. sci-hub.se
However, in many cases, the mixing is non-ideal, meaning there are attractive or repulsive interactions between the different surfactant molecules that lead to deviations from ideal behavior. nih.gov Synergistic interactions, where the mixed micelle is more stable and has a lower CMC than predicted by ideal mixing theory, are often observed. nih.gov This non-ideal behavior can be quantified using interaction parameters, which provide a measure of the deviation from ideality. mdpi.com For instance, in binary mixtures of sodium lauryl ether sulfate (SLES) surfactants, an enhanced tendency to form micelles compared to the ideal mixing expectation has been observed, indicating non-ideal behavior. acs.org The regular solution theory is a common model used to interpret and quantify the non-ideal behavior in mixed surfactant systems. nih.gov
Solubilization Phenomena within Micellar Environments
The solubilization of hydrophobic and amphiphilic molecules within octaethylene glycol monodecyl ether micelles is a critical aspect of its function in various applications. The location and partitioning of these solutes are governed by a combination of factors including their hydrophobicity, polarity, and size.
The partitioning of hydrophobic solutes into micelles can be understood as an equilibrium process between the aqueous phase and the micellar phase. tuhh.denm.gov The driving force for this partitioning is the unfavorable interaction of hydrophobic molecules with water, known as the hydrophobic effect. nm.gov
Pyrene: Pyrene is a hydrophobic aromatic hydrocarbon that is frequently used as a probe to study the microenvironment of micelles. Due to its nonpolar nature, pyrene preferentially partitions into the hydrophobic core of the this compound micelle.
Cyclohexane, Benzene, and Phenol (B47542): Molecular dynamics simulations have provided insights into the solubilization of these solutes within mixed micelles of sodium dodecyl sulfate (SDS) and octaethylene glycol monododecyl ether (C12E8). researchgate.netnih.gov While this study focused on a related ether, octaethylene glycol monododecyl ether (C12E8), the principles are applicable.
Cyclohexane , being aliphatic and nonpolar, is expected to reside deep within the hydrophobic core of the micelle.
Benzene , an aromatic hydrocarbon, is found to be solubilized in both the palisade layer and the inner core of the micelle. researchgate.net
Phenol , with its polar hydroxyl group, is primarily located at the micelle-water interface and in the Stern layer. researchgate.net
The solubilization site of n-alkylbenzenes in octaethylene glycol monotetradecyl ether (C14E8) micelles, a close structural analog, has been shown to move from the palisade layer towards the inner core as the alkyl chain length of the solute increases. nih.gov This suggests a similar trend for this compound micelles, where the increasing hydrophobicity of the solute drives it deeper into the micellar core.
The free energy of solubilization is a key thermodynamic parameter that quantifies the partitioning of a solute. nih.govnih.gov For n-alkylbenzenes in C14E8 micelles, the Gibbs free energy change for solubilization becomes more negative with increasing alkyl chain length, indicating a more favorable partitioning into the micelle. nih.gov
The structure of the micelle plays a crucial role in determining the location and dynamics of solubilized solutes. The micellar structure of octaethylene glycol n-alkyl ethers is influenced by the length of the alkyl chain. rsc.org An increase in the alkyl chain length leads to a larger aggregation number and a decrease in the degree of hydration, resulting in a less polar micellar interior. rsc.org
Molecular dynamics simulations on mixed SDS/C12E8 micelles revealed that the hydrophobic dodecyl groups of SDS and C12E8 were distributed separately within the micelle core. researchgate.net This internal structure creates distinct microenvironments that can influence solute localization. Despite significant structural changes in the mixed micelles with varying compositions, the binding strength of solutes like cyclohexane, benzene, and phenol did not change significantly. researchgate.net
Interaction with Lipid Bilayers and Vesicle Systems
This compound interacts significantly with lipid bilayers and can induce transitions from vesicles to micelles. This interaction is fundamental to its application in solubilizing membrane proteins. caymanchem.commedchemexpress.com
The addition of octaethylene glycol monododecyl ether (C12E8) to dispersions of dioctadecyldimethylammonium bromide (DODAB) and dioctadecyldimethylammonium chloride (DODAC) vesicles induces a transition from vesicles to micelles. acs.orgresearchgate.netacs.org This transition occurs in distinct stages. acs.org
Solubilization: Initially, the surfactant monomers are incorporated into the vesicle bilayer. acs.org This causes the vesicles to swell. acs.orgresearchgate.net
Saturation and Rupture: As the concentration of C12E8 increases, the bilayer becomes saturated. acs.orgresearchgate.netacs.org Beyond this saturation point, the vesicles begin to rupture, leading to the coexistence of mixed micelles and bilayer fragments. acs.orgresearchgate.netacs.org
Complete Solubilization: At a sufficiently high C12E8 concentration, the vesicles are completely solubilized, and only mixed micelles remain. acs.orgresearchgate.netacs.org
The critical molar ratios for bilayer saturation (Rsat) and complete vesicle solubilization (Rsol) have been determined to be in the range of 0 to 1 and 4 to 6, respectively, depending on the counterion of the cationic surfactant and the experimental method used. acs.orgresearchgate.net Cryo-transmission electron microscopy has shown the coexistence of micelles and extended bilayer fragments at intermediate surfactant concentrations. acs.orgresearchgate.net
Differential scanning calorimetry (DSC) studies show that C12E8 lowers the gel-to-liquid crystalline phase transition temperature (Tm) of the DODAX vesicles and broadens the transition peak, indicating a less organized bilayer structure upon surfactant incorporation. acs.orgresearchgate.netacs.org The transition peak eventually disappears when the vesicle-to-micelle transition is complete. acs.orgresearchgate.netacs.org
The interaction of this compound with lipid bilayers involves the integration of the surfactant molecules into the membrane, which can lead to its disruption. The hydrophobic tail of the surfactant inserts into the lipid core of the bilayer, while the hydrophilic ethylene (B1197577) glycol headgroup resides near the aqueous interface.
This integration disrupts the packing of the lipid molecules, leading to changes in membrane properties. As observed with DODAX vesicles, the incorporation of C12E8 fluidizes the bilayer, as evidenced by the decrease in the gel-to-liquid crystalline phase transition temperature. acs.orgresearchgate.netacs.org At higher concentrations, this disruption leads to the formation of holes and eventually the complete solubilization of the bilayer into mixed micelles. nih.govnih.gov This process is the basis for its use as a detergent to extract membrane proteins. caymanchem.commedchemexpress.com
The disruption of the lipid bilayer by this compound leads to an increase in its permeability. The formation of pores or defects in the membrane is a key mechanism for this permeabilization. nih.govnih.gov
The extraction of lipids and/or proteins from the bilayer by the surfactant micelles creates "holes" in the membrane. nih.gov The size of these holes increases with the concentration of the surfactant. nih.gov When these defects become large enough, they can lead to the leakage of the contents of the cell or vesicle. researchgate.netnih.gov This mechanism is supported by studies on the virucidal activity of mixed micelles of didecyldimethylammonium chloride and C12E8 against enveloped viruses, where the extraction of lipids and proteins from the viral envelope leads to its inactivation. nih.gov
The process of membrane permeabilization is complex and can be influenced by factors such as the lipid composition of the bilayer and the presence of other molecules like cholesterol. researchgate.net
Interactive Data Table
Interactions with Biological Macromolecules and Membrane Systems
Membrane Protein Solubilization and Extraction Methodologies
C10E8 is widely employed for the extraction and solubilization of integral membrane proteins from their native lipid environment. medchemexpress.com Its effectiveness stems from its ability to disrupt the lipid bilayer and form mixed micelles with the membrane components and the target protein. wikipedia.org
A key advantage of using non-ionic detergents like C10E8 is their ability to break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions that are often crucial for biological activity. novoprolabs.com This "mild" nature helps in preserving the native conformation and functionality of the extracted proteins. wikipedia.orgsmolecule.com This is critical for subsequent studies on protein structure, function, and interactions.
Table 1: Properties of Octaethylene Glycol Monodecyl Ether (C10E8)
| Property | Value |
|---|---|
| Molecular Formula | C26H54O9 |
| Molar Mass | 510.7 g/mol |
| Critical Micelle Concentration (CMC) | 0.11 mM |
| Description | Non-ionic surfactant |
This table summarizes key properties of this compound.
Once solubilized, membrane proteins can be purified using various chromatographic techniques. nih.govnih.gov C10E8 is compatible with many of these methods, facilitating the isolation of pure and active membrane proteins. nih.gov The resulting protein-detergent complexes are often suitable for structural analysis techniques, which provide insights into the three-dimensional architecture of the protein. medchemexpress.com However, it is important to note that detergent exchange protocols, where a protein is transferred from one detergent to another (e.g., to one more suitable for a specific analysis), can be inefficient and may not result in complete exchange. nih.gov
A notable example of C10E8's application is the solubilization of the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA1a), a membrane-bound enzyme. nih.gov Studies have shown that C10E8 can effectively solubilize SERCA1a from the sarcoplasmic reticulum membrane. nih.gov While non-ionic detergents like C10E8 are generally considered non-denaturing, prolonged exposure or specific conditions can lead to protein instability and denaturation. nih.gov Research has demonstrated that the presence of stabilizers, such as glycyl betaine, can slow down the irreversible denaturation of SERCA1a solubilized in C10E8, highlighting the importance of optimizing conditions for maintaining protein integrity. nih.gov
Interaction with Viral Membranes
The ability of C10E8 to disrupt lipid bilayers extends to its interaction with the lipid envelopes of viruses.
C10E8 has been shown to effectively solubilize the viral membrane of intact influenza virus. medchemexpress.commedchemexpress.com The lipid envelope of the influenza virus is derived from the host cell membrane and is crucial for the virus's entry into and exit from host cells. mdpi.comnih.gov The interaction of C10E8 with this envelope disrupts its integrity.
The mechanism by which C10E8 disrupts viral membranes involves the partitioning of detergent molecules into the lipid bilayer. nih.gov As the concentration of the detergent in the membrane increases, it leads to the formation of mixed micelles containing viral lipids and proteins, effectively extracting these components from the viral envelope. nih.gov This process ultimately leads to the inactivation of the virus. nih.gov The glycoproteins embedded in the viral envelope, which are essential for attachment and entry into host cells, are among the components that can be extracted. nih.govnih.gov
Enzyme Activity and Lipid Hydrolysis in Micellar Assays
This compound is a key component in the development of mixed micellar assays for studying enzyme kinetics, particularly for enzymes that act on lipid substrates. A notable application is in a spectrophotometric assay for lipoxygenase (LOX) activity at a neutral pH. researchgate.net In this system, C12E8 is used to form mixed micelles with the substrate, linoleic acid (LA). researchgate.net
The C12E8/LA mixed micellar system has proven to be a reliable environment for assaying LOX activity. researchgate.net It effectively solubilizes the fatty acid substrate and avoids issues of turbidity that can arise from protonated fatty acids at neutral pH, a problem often encountered with other assay systems. researchgate.net A key finding is that the lipoxygenase enzyme responds to the surface concentration of linoleic acid within the micelle, rather than its simple molar concentration in the bulk solution. researchgate.net This system is considered superior to those using surfactants like Tween 20 because it allows for a more precise investigation of the lipid requirements of the enzyme. researchgate.net
Table 1: Kinetic Parameters of Lipoxygenase in C12E8 Mixed Micelles
| Enzyme Source | Parameter | Observation in C12E8/LA Micelles |
|---|---|---|
| Potato LOX | Substrate Utilization | Able to use linoleic acid solubilized in C12E8 micelles. researchgate.net |
| Potato & Soybean LOX | Vmax | Independent of the mixed micelle concentration. researchgate.net |
| Potato & Soybean LOX | Km (as mol%) | Independent of the mixed micelle concentration. researchgate.net |
This table summarizes the kinetic behavior of lipoxygenase in a mixed micellar environment created with this compound and linoleic acid.
Similar to its application with lipoxygenase, this compound has been successfully used to design a spectrophotometric mixed micellar assay for determining the activity of the lipid acyl hydrolase (LAH), patatin. wikipedia.org Patatin, a glycoprotein (B1211001) from potato tubers, exhibits hydrolase activity on lipidic substrates.
In this assay, C12E8 forms mixed micelles with the substrate, p-nitrophenyl butyrate (B1204436) (PNP-butyrate). wikipedia.org The patatin enzyme acts on the substrate solubilized within these micelles. Research has shown that, like lipoxygenase, the patatin LAH responds to the surface concentration of the substrate within the micelle (expressed as mol%) rather than its molarity in the solution. wikipedia.org
The kinetic parameters determined in this system reveal that the Vmax is independent of the concentration of the mixed micelles. wikipedia.org The Km, when expressed as a mole percentage, is also independent of the micelle concentration, allowing for a more accurate understanding of the enzyme's substrate requirements. wikipedia.org This C12E8-based assay is considered superior to methods using other detergents like Triton X-100 or SDS, as it provides a more stable and reliable environment for measuring enzyme activity without interfering with the enzyme itself. wikipedia.org
Table 2: Patatin Lipid Acyl Hydrolase (LAH) Activity in C12E8 Micelles
| Parameter | Substrate | Observation |
|---|---|---|
| Enzyme Activity | p-nitrophenyl butyrate (PNP-butyrate) | Patatin LAH utilizes PNP-butyrate solubilized in C12E8 micelles. wikipedia.org |
| Enzyme Response | Surface Concentration | Responds to the substrate surface concentration (mol%) in the micelle. wikipedia.org |
| Vmax | - | Independent of mixed micelle concentration. wikipedia.org |
| Km (as mol%) | - | Independent of mixed micelle concentration. wikipedia.org |
This table outlines the key findings regarding the determination of patatin lipid acyl hydrolase activity using a mixed micellar assay based on this compound.
Effects on Protein Conformation and Stability
This compound has a notable influence on the aggregation and unfolding pathways of proteins, particularly membrane proteins. Studies on the Na,K-ATPase, a membrane-bound enzyme, have provided significant insights into these interactions.
Research using techniques like small-angle X-ray scattering (SAXS) has shown that C12E8 can modulate the oligomeric state of Na,K-ATPase. researchgate.net At low concentrations, the detergent can cause the enzyme to associate into large aggregates. researchgate.net However, as the concentration of C12E8 increases, it can induce the dissociation of the enzyme's stable (αβ)2 dimers into smaller αβ monomers. dolchem.com This dissociation occurs without an immediate loss of enzymatic activity. dolchem.com
Interestingly, these dissociated monomers can then re-aggregate over time to form the (αβ)2 dimers again, especially at lower detergent concentrations. dolchem.com At higher C12E8 concentrations, this re-aggregation is slower, but it is accompanied by a rapid loss of enzymatic activity, which is linked to the removal of essential phospholipids (B1166683) from the enzyme. dolchem.com Further studies have revealed that at very high concentrations, C12E8 can cause the α subunits to self-assemble into α4 aggregates. researchgate.net This demonstrates that C12E8 can significantly alter the protein's quaternary structure and aggregation pathway, leading to different oligomeric forms depending on the detergent-to-protein ratio.
Table 3: Effect of this compound on Na,K-ATPase Aggregation
| C12E8 Concentration | Effect on Na,K-ATPase Structure | Outcome |
|---|---|---|
| Low | Association of enzyme units | Formation of large aggregates. researchgate.net |
| Moderate | Dissociation of (αβ)2 dimers | Formation of αβ monomers without immediate activity loss. dolchem.com |
| High | Slower re-aggregation of monomers | Rapid loss of enzymatic activity and delipidation. dolchem.com |
This table summarizes the concentration-dependent effects of this compound on the aggregation and unfolding pathways of the Na,K-ATPase enzyme.
In the realm of biopharmaceuticals, maintaining protein stability is paramount to ensure therapeutic efficacy and safety. Non-ionic surfactants are crucial excipients in protein formulations, primarily to prevent aggregation and denaturation. While polysorbates are most commonly used, polyoxyethylene ethers like this compound (also known as polyoxyethylene (8) lauryl ether) possess properties that are relevant to protein stabilization.
The primary mechanism by which such surfactants stabilize proteins is by preferentially adsorbing at interfaces (e.g., air-water, liquid-solid), thereby preventing the protein from unfolding and aggregating at these surfaces. researchgate.net Another proposed mechanism involves the formation of protein-surfactant complexes that minimize protein-protein interactions which can lead to aggregation. researchgate.net
While direct studies detailing the use of C12E8 as a primary stabilizer in commercial biopharmaceutical formulations are not prevalent in public literature, its ability to refold proteins and maintain the native-like state of membrane proteins for study suggests a significant stabilizing influence. researchgate.net For instance, C12E8 has been shown to solubilize Na,K-ATPase while conserving most of its kinetic and conformational properties, making it a good model system for a solubilized membrane protein. This implies that under specific conditions, it can preserve the structural integrity and function of complex proteins. Furthermore, research on other short, amphiphilic oligo(ethylene glycol) derivatives has shown they can suppress the aggregation of denatured proteins, highlighting the potential of this class of molecules in protein stabilization.
The interactions between proteins and surfactants are complex, and the choice of a specific surfactant depends on the particular protein and the stresses it will encounter. The demonstrated ability of C12E8 to interact with and, in some cases, preserve the structure of complex proteins indicates its potential utility in the broader field of biopharmaceutical formulation and stabilization. researchgate.net
Disulfide Bond Formation Inhibition
Currently, there is a notable lack of specific research findings in publicly accessible scientific literature that directly detail the role of this compound as an inhibitor of disulfide bond formation or its interaction with enzymes such as protein disulfide isomerase (PDI).
While the broader class of non-ionic surfactants, to which this compound belongs, is widely used in biochemical applications, particularly for solubilizing and stabilizing membrane proteins, their specific effects on the catalytic activity of enzymes involved in disulfide bond formation are not extensively documented. gbiosciences.comyoutube.com Non-ionic detergents are generally considered mild and non-denaturing, selected for their ability to disrupt lipid-lipid and lipid-protein interactions without significantly altering a protein's native structure and function. gbiosciences.comyoutube.com
The process of disulfide bond formation is critical for the correct folding and stability of many proteins and is catalyzed by oxidoreductase enzymes like PDI within the endoplasmic reticulum. nih.gov Inhibition of this process is a significant area of research, with various small molecules being identified and studied for their potential to modulate PDI activity. However, dedicated studies focusing on this compound in this context are not available.
Consequently, without direct experimental evidence or detailed research findings, it is not possible to provide specific data, such as inhibitory concentrations (IC₅₀) or the precise mechanism of action for this compound in the inhibition of disulfide bond formation. Further investigation would be required to ascertain whether this compound has any significant inhibitory activity and to characterize its interactions with PDI or other related enzymes.
Advanced Analytical and Biophysical Characterization Techniques
Scattering Techniques for Supramolecular Structures
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension, such as micelles. muser-my.comresearchgate.net By analyzing the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles, the diffusion coefficient can be determined. The hydrodynamic radius of the particles is then calculated using the Stokes-Einstein equation. muser-my.com
In studies of mixed micelles containing C12E8, DLS measurements have shown that the micellar size increases with temperature, with this effect being more pronounced at higher proportions of the ethoxylated surfactant. nih.gov The size of the micelles is also dependent on the total surfactant concentration. nih.gov It is important to note that factors such as the viscosity of the suspension can significantly affect DLS results, and for accurate sizing, the viscosity of the sample should be measured rather than assuming the viscosity of the solvent. muser-my.com
Table 2: Hydrodynamic Radius of Micelles Determined by DLS
| Surfactant System | Condition | Hydrodynamic Radius (Rh) | Reference |
| Tween 20 Micelles | Control | 4.2 nm | nist.gov |
| Tween 20 with Dimeric Nanocapsule | - | 4.8 nm (diameter) | nist.gov |
| Tween 20 with Hexameric Nanocapsule | - | 5.6 nm (diameter) | nist.gov |
Note: The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination.
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of micelles and other colloidal systems on a length scale of 1 to 100 nanometers. ias.ac.in By analyzing the scattering pattern of neutrons from a sample, information about the size, shape, aggregation number, and internal structure of the micelles can be obtained. ias.ac.inresearchgate.net
SANS studies on related non-ionic surfactants like hexaethylene glycol monododecyl ether (C12E6) have shown that while micellar structure remains largely unchanged under varying conditions of pressure, temperature, and carbon dioxide concentration, critical concentration fluctuations increase near phase boundaries. elsevier.com In mixed surfactant systems, SANS can reveal the formation of different types of aggregates, such as spherical or cylindrical micelles, depending on the composition and concentration of the surfactants. researchgate.net The use of contrast variation, by substituting hydrogen with deuterium (B1214612) in the solvent or the surfactant, is a key advantage of SANS, allowing for the detailed characterization of the core and shell of the micelles.
Chromatographic and Mass Spectrometric Methods for Bioanalytical Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Method Development (e.g., for Octaethylene Glycol Monodecyl Ether in Rat Plasma)
A rapid, sensitive, and reliable bioanalytical method for the determination of this compound (C10E8) in a complex biological matrix like rat plasma has been successfully developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.comresearchgate.net This approach is essential for pharmacokinetic studies, providing accurate quantification of the compound. The method involves separating the analyte from plasma components using liquid chromatography and then detecting it with high specificity and sensitivity using tandem mass spectrometry. nih.gov A calibration curve for C10E8 was established within a concentration range of 2–2,000 ng/mL, demonstrating excellent linearity and allowing for precise quantification. nih.govresearchgate.net The developed LC-MS/MS method was proven to be specific, accurate, and reproducible, with intra- and inter-day precision and accuracy within 10%. nih.govoup.com
Optimization of Chromatographic Separation Parameters
Effective chromatographic separation is critical for successful LC-MS/MS analysis, as it prevents co-eluting substances from interfering with the ionization of the target analyte. chromatographyonline.com For the analysis of C10E8 in rat plasma, chromatographic parameters were carefully optimized to ensure robust and reliable results. nih.gov The separation was performed on a reversed-phase C18 column, a common choice for retaining non-polar to moderately polar compounds like C10E8 from an aqueous matrix. oup.comresearchgate.net An isocratic elution, where the mobile phase composition remains constant, was employed at a flow rate of 0.3 mL/min. nih.govoup.comresearchgate.net The mobile phase consisted of a mixture of 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (B52724) (40:60, v/v). nih.govresearchgate.net The inclusion of formic acid helps to promote the protonation of the analyte, enhancing its ionization efficiency for positive ion mode mass spectrometry.
Table 2: Optimized LC-MS/MS Parameters for C10E8 Analysis in Rat Plasma
| Parameter | Optimized Value | Reference |
| Chromatography | ||
| LC System | Acquity UPLC | oup.com |
| Column | Reversed-phase C18 (2.1 mm × 50 mm, 2.1 μm) | nih.govoup.comresearchgate.net |
| Mobile Phase | 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (40:60, v/v) | nih.govresearchgate.net |
| Elution Mode | Isocratic | oup.com |
| Flow Rate | 0.3 mL/min | nih.govoup.comresearchgate.net |
| Column Temperature | 30°C | oup.com |
| Mass Spectrometry | ||
| MS System | 4000 QTRAP | oup.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | oup.com |
| Ionization Mode | Positive | nih.govoup.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govoup.comresearchgate.net |
Mass Spectrometric Detection in Multiple Reaction Monitoring Mode
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that provides exceptional specificity and sensitivity for quantifying analytes in complex mixtures. nih.govproteomics.com.au In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the parent ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to select a specific fragment ion (the product or daughter ion). labce.comwikipedia.org This specific precursor-to-product ion transition is unique to the analyte of interest, which significantly reduces background noise and enhances detection sensitivity. proteomics.com.au
For the bioanalysis of C10E8, detection was performed in the positive ion mode using MRM. nih.govoup.com The specific transition monitored for C10E8 was the precursor ion at a mass-to-charge ratio (m/z) of 511.5 fragmenting to a product ion at m/z 133.1. nih.govresearchgate.net An internal standard, hexaethylene glycol monodecyl ether, was used for robust quantification, with its own unique MRM transition of m/z 423.3 → m/z 133.1. nih.govoup.comresearchgate.net This highly selective detection method was a key component in developing a successful and reproducible pharmacokinetic study of C10E8 in rats. nih.gov
Table 3: MRM Transitions for the Quantification of this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Reference |
| This compound (Analyte) | 511.5 | 133.1 | Positive | nih.govoup.comresearchgate.net |
| Hexaethylene glycol monodecyl ether (Internal Standard) | 423.3 | 133.1 | Positive | nih.govoup.comresearchgate.net |
Calorimetric and Microscopy Techniques
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a direct and label-free technique used to measure the heat changes that occur when molecules bind to one another. harvard.eduyoutube.com It is a powerful tool for quantitatively determining the complete thermodynamic profile of a binding interaction in a single experiment. researchgate.net An ITC experiment involves the gradual injection of one binding partner (the ligand) into a sample cell containing the other binding partner (the macromolecule), while a sensitive microcalorimeter measures the minute amounts of heat released or absorbed during the binding event. harvard.eduyoutube.com
By analyzing the resulting data, one can directly measure the binding enthalpy (ΔH). harvard.edu Fitting the data to a binding model also yields the binding affinity or association constant (K_A) and the stoichiometry of the interaction (n). researchgate.net From these values, the Gibbs free energy (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTln(K_A). harvard.edu This provides a full thermodynamic signature of the binding process, offering insights into the forces driving the interaction. For a compound like this compound, ITC could be used to study its binding to proteins, cyclodextrins, or other macromolecules, which is fundamental to understanding its mechanism of action in various biological and pharmaceutical applications.
Table 4: Thermodynamic Parameters Obtainable from an ITC Experiment
| Parameter | Symbol | Description |
| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. |
| Association Constant | K_A | A measure of the binding affinity between the ligand and the macromolecule. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, indicating the change in bonding energies. |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, indicating spontaneity. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.comtudelft.nl It provides quantitative and qualitative data on physical and chemical changes, such as phase transitions. tainstruments.comtainstruments.com In a DSC experiment, the difference in heat required to increase the temperature of a sample and a reference is measured while both are subjected to the same controlled temperature program. tudelft.nl
The resulting DSC curve, a plot of heat flow versus temperature, reveals endothermic (heat-absorbing) and exothermic (heat-releasing) processes. tainstruments.com For a substance like this compound, DSC can be used to determine key thermal properties:
Melting Point: The temperature at which the solid form transitions to a liquid, observed as an endothermic peak. tainstruments.com
Crystallization Temperature: The temperature at which the substance crystallizes from the melt upon cooling, observed as an exothermic peak. tainstruments.comtainstruments.com
Glass Transition Temperature (Tg): The temperature at which an amorphous or glassy solid transitions to a more rubbery, viscous state. This is seen as a step-like change in the baseline of the DSC curve. tainstruments.comresearchgate.net
Heats of Fusion and Crystallization: The enthalpy change associated with melting and crystallization, calculated from the area under the respective peaks. tainstruments.com
DSC is also instrumental in studying the phase behavior of aqueous solutions of glycol ethers. researchgate.net It can be used to determine the temperature and concentration ranges of miscibility and phase separation, such as the lower critical solution temperature (LCST), where a solution phase separates upon heating. researchgate.net
Table 1: Typical Thermal Events Measurable by DSC
| Thermal Event | Type of Transition | Appearance on DSC Curve | Information Gained |
| Glass Transition | Second-Order | Endothermic step change in heat capacity | Temperature of amorphous to rubbery state change |
| Crystallization | Exothermic | Exothermic peak (upward or downward depending on convention) | Temperature and enthalpy of crystallization |
| Melting | Endothermic | Endothermic peak (upward or downward depending on convention) | Temperature and enthalpy of fusion, purity |
| Polymorphic Transition | Endo- or Exothermic | Peak on the DSC curve | Temperature and enthalpy of crystal form change |
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Vesicle and Micelle Morphology
Cryo-transmission electron microscopy (cryo-TEM) is an indispensable technique for visualizing the native structure of biological and colloidal specimens in their fully hydrated state. nih.govresearchgate.net The method involves the rapid vitrification (fast-freezing) of a thin aqueous film of the sample, which traps the structures in a layer of amorphous, non-crystalline ice. acs.org This process preserves the original microstructure of fluid systems, avoiding artifacts caused by dehydration or chemical fixation, allowing for direct imaging at high resolution. nih.govnih.gov
For surfactants like this compound, cryo-TEM is ideal for characterizing the morphology of self-assembled structures such as micelles and vesicles. nih.gov
Micelles: These are aggregates of surfactant molecules, and cryo-TEM can reveal their shape (e.g., spherical, cylindrical, or worm-like) and size distribution. nih.govnih.gov The dense hydrophobic cores of the micelles often appear darker against the lighter, hydrated corona. researchgate.net
Vesicles: These are larger, hollow structures with a lipid or surfactant bilayer enclosing an aqueous core. nih.gov Cryo-TEM can determine vesicle size, lamellarity (the number of bilayers, i.e., unilamellar or multilamellar), and membrane thickness. researchgate.netmdpi.com It can also visualize intermediate structures that occur during transitions, such as from vesicles to micelles upon the addition of another surfactant. nih.gov
The technique is powerful for observing morphological changes in response to environmental triggers like changes in pH or temperature. nih.gov The high contrast provided by the electron-dense components allows for detailed analysis of the size and shape of these nanostructures. researchgate.net
Table 2: Morphological Features of Surfactant Aggregates Imaged by Cryo-TEM
| Feature | Description | Relevance for C10E8 |
| Shape | The overall geometry of the aggregate. | Can be spherical, ellipsoidal, cylindrical (worm-like), or form bilayer sheets (lamellae). |
| Size Distribution | The range and average size of the aggregates in a sample. | Determines the uniformity of the system and can be correlated with physical properties. |
| Lamellarity | For vesicles, the number of concentric bilayers. | Can be unilamellar (one bilayer), bilamellar (two), or multilamellar (many). mdpi.com |
| Core/Corona | The internal and external domains of a micelle. | The hydrophobic core and hydrophilic ethylene (B1197577) glycol corona can be distinguished. researchgate.net |
| Intermediate Structures | Structures present during a phase transition (e.g., vesicle-to-micelle). | Open vesicles, lamellar fragments, and coexisting micelles and vesicles can be identified. nih.gov |
Other Specialized Techniques
Thermal Diffusion Forced Rayleigh Scattering (TDFRS) for Soret Coefficients and Diffusion
Thermal Diffusion Forced Rayleigh Scattering (TDFRS) is an optical technique used to investigate thermal diffusion, also known as the Soret effect, in liquid mixtures. researchgate.net The Soret effect describes the migration of components in a mixture due to a temperature gradient, leading to a concentration gradient. researchgate.net
In a TDFRS experiment, two interfering laser beams ("writing" beams) create a transient temperature grating in the sample. scispace.com This temperature grating induces a corresponding concentration grating due to the Soret effect. A third laser beam ("reading" beam) is then diffracted by this combined grating. The time-dependent intensity of the diffracted light provides information on two key transport coefficients:
Mass Diffusion Coefficient (D): This describes how quickly the concentration grating dissipates due to random molecular motion.
Soret Coefficient (ST): This quantifies the magnitude and direction of the Soret effect. A positive ST indicates that the component moves towards the colder region, while a negative value indicates movement towards the hotter region. The Soret coefficient is a ratio of the thermal diffusion coefficient (DT) to the mass diffusion coefficient (D).
For aqueous solutions of nonionic surfactants like this compound, TDFRS can provide insights into solute-solvent interactions and the influence of the hydrophilic ethylene glycol chain and the hydrophobic alkyl chain on thermodiffusive behavior. researchgate.netnih.gov Studies on similar systems, such as aqueous solutions of ethylene glycol oligomers, show how the Soret coefficient depends on temperature, molecular weight, and hydrogen bonding capacity. researchgate.net
Table 3: Parameters Obtained from TDFRS Experiments
| Parameter | Symbol | Description | Significance for C10E8 Solutions |
| Mass Diffusion Coefficient | D | Measures the rate of diffusion of molecules due to a concentration gradient. | Characterizes the mobility of C10E8 micelles or monomers in the solvent. |
| Thermal Diffusion Coefficient | DT | Measures the flux of molecules due to a temperature gradient. | Indicates the velocity of C10E8 migration in a thermal field. |
| Soret Coefficient | ST | The ratio of the thermal diffusion coefficient to the mass diffusion coefficient (ST = DT/D). | Determines the strength and direction of thermophoretic movement of C10E8, reflecting interactions with water molecules. |
Electroporation Studies in Planar Lipid Bilayers
Electroporation, or electropermeabilization, is a phenomenon where the permeability of a cell membrane or lipid bilayer is transiently increased by exposing it to a strong external electric field. researchgate.net This process is believed to involve the formation of temporary aqueous pores in the membrane. researchgate.netnih.gov Planar lipid bilayers are widely used as a simplified model system to study the biophysical mechanisms of electroporation, as they allow for precise electrical measurements and control over the membrane composition. mdpi.comuni-lj.si
In a typical experiment, a planar lipid bilayer is formed across a small aperture in a hydrophobic partition separating two aqueous compartments. mdpi.comuni-lj.si Electrodes placed in these compartments apply a transmembrane voltage. The key parameter measured is the breakdown voltage (Ubr) , the critical voltage at which the membrane's electrical resistance drops dramatically, indicating pore formation. uni-lj.sinih.gov
Studies on planar lipid bilayers investigate how membrane properties and composition affect the electroporation threshold. For instance, the inclusion of molecules like cholesterol has been shown to alter the breakdown voltage. nih.gov The effect of a nonionic surfactant like this compound could be similarly studied. By incorporating C10E8 into a planar lipid bilayer, researchers could investigate its influence on:
Membrane Stability: How the presence of the surfactant affects the mechanical and electrical stability of the bilayer.
Breakdown Voltage: Whether C10E8 increases or decreases the voltage required to induce pore formation.
Pore Dynamics: How the surfactant might alter the characteristics (size, lifetime) of the pores formed during electroporation.
These studies provide fundamental insights into how surfactants interact with lipid membranes under the stress of an electric field.
Table 4: Key Parameters in Planar Lipid Bilayer Electroporation Studies
| Parameter | Symbol | Description | Potential Influence of C10E8 |
| Breakdown Voltage | Ubr | The minimum transmembrane voltage required to cause a significant, rapid increase in membrane conductivity. nih.gov | May increase or decrease depending on how it affects membrane packing and elasticity. |
| Membrane Capacitance | C | A measure of the bilayer's ability to store charge; related to its thickness and area. mdpi.com | Incorporation could alter membrane thickness, thus changing capacitance. |
| Membrane Conductance | G | A measure of the flow of ions across the bilayer; very low for an intact membrane. | Increases dramatically upon pore formation. C10E8 could affect the conductance of individual pores. |
| Pore Formation Lifetime | τ | The time it takes for pores to form after the application of a critical voltage. | Could be altered if C10E8 changes the energy barrier for pore formation. |
Computational and Theoretical Modeling Approaches
Molecular Dynamics (MD) Simulations of Surfactant Systems
Molecular dynamics (MD) simulations offer a powerful lens to examine the structure, dynamics, and interactions of C10E8 molecules in various environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
To investigate the self-assembly of C10E8 into micelles, researchers employ both all-atom (AA) and coarse-grained (CG) MD simulations. nih.gov AAMD simulations represent every atom in the system, offering high-resolution details of molecular interactions. nih.gov However, their computational expense limits the time and length scales that can be explored. nih.govfrontiersin.org
Coarse-grained molecular dynamics (CG-MD) addresses this limitation by grouping several atoms into a single "bead" or "particle". stfc.ac.ukchemrxiv.org This simplification reduces the computational cost, allowing for simulations over longer timescales (microseconds to milliseconds) and larger system sizes, which are crucial for observing processes like micelle formation and evolution. nih.govfrontiersin.org CG-MD is particularly well-suited for studying the self-assembly of poly(ethylene oxide) alkyl ethers like C10E8. stfc.ac.ukchemrxiv.org
These simulations can predict key properties of micellar systems, such as the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and the size and shape of the resulting micelles. stfc.ac.ukchemrxiv.org For instance, dissipative particle dynamics (DPD), a type of coarse-grained simulation, has been used to model the CnEm family of nonionic surfactants, including C10E8. stfc.ac.ukchemrxiv.org Such models are developed and validated against experimental data to ensure their predictive accuracy. stfc.ac.ukchemrxiv.org
Simulations have revealed that even for a single surfactant system, there can be a distribution of micelle sizes. emory.edu The analysis of these distributions from MD trajectories can yield detailed thermodynamic information, such as the free energies of aggregation for micelles of different sizes. emory.edu
A key function of micelles in many applications is their ability to solubilize molecules that are otherwise insoluble in the bulk solvent. MD simulations are instrumental in understanding how solutes partition between the aqueous phase and the C10E8 micellar environment. researchgate.nettuhh.de These simulations can provide a detailed picture of where a solute is likely to reside within the micelle—be it in the hydrophobic core, at the core-corona interface, or within the palisade layer of the ethylene (B1197577) oxide headgroups. researchgate.netnih.gov
Both all-atom and coarse-grained simulations can be used to study solute partitioning. researchgate.net All-atom simulations can provide detailed insights into the specific interactions between the solute and the surfactant molecules, including the role of water in mediating these interactions. researchgate.net Coarse-grained simulations, on the other hand, are useful for exploring the partitioning of a wide range of solutes and for studying systems with mixed micelles. rsc.org
For example, MD simulations have been used to study the solubilization of molecules like cyclohexane, benzene, and phenol (B47542) in mixed micelles containing octaethylene glycol monododecyl ether (a close relative of C10E8). nih.gov These studies help to elucidate the factors that govern the solubilization capacity and selectivity of micelles. nih.gov
To quantify the partitioning of a solute into a micelle, it is essential to calculate the free energy of binding. researchgate.net MD simulations, coupled with advanced techniques like umbrella sampling, can be used to compute the potential of mean force (PMF), which describes the free energy profile of a solute as it moves from the bulk water into the micelle. researchgate.netnih.gov This provides a quantitative measure of the thermodynamic driving forces for solubilization. researchgate.net
The free energy of binding can be dissected into enthalpic and entropic contributions, offering a deeper understanding of the binding process. researchgate.net These calculations are crucial for predicting the efficiency of a surfactant in a particular application, such as drug delivery or environmental remediation. tuhh.detuhh.de The accuracy of these predictions is highly dependent on the quality of the force field parameters used in the simulation. tuhh.de
| Parameter | Description | Typical Value Range |
| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | Varies with concentration and temperature. For C10E8, it is typically in the range of tens to a few hundred. |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles spontaneously form. | For C10E8, the experimental CMC is in the millimolar range. Simulations aim to reproduce this value. |
| Hydrodynamic Radius (Rh) | The effective radius of the micelle in solution, including the hydration layer. | Can be estimated from simulation data and compared with experimental techniques like dynamic light scattering. |
Theoretical Frameworks for Surfactant Mixing and Self-Assembly
Alongside simulations, theoretical models provide a conceptual framework for understanding the principles governing the behavior of C10E8 and other surfactants.
In many practical applications, C10E8 is used in combination with other surfactants to achieve desired properties. Theoretical models are used to describe the mixing behavior of these surfactants in solution and at interfaces. These models can range from simple ideal mixing theories to more complex regular solution theories that account for non-ideal interactions between different surfactant molecules. nih.gov
For instance, in a mixed micellar assay developed for the enzyme patatin, the nonionic surfactant C10E8 was used with the substrate p-nitrophenyl butyrate (B1204436). nih.gov The kinetic analysis of this system relies on a model that treats the distribution of the substrate within the C10E8 micelles, where the surface concentration of the substrate is a key parameter. nih.gov This highlights the importance of understanding the mixing and distribution of components within the micellar aggregate. nih.gov The kinetic parameters, such as Vmax and Km, were found to be independent of the mixed micelle concentration when the substrate concentration was expressed in terms of mole percent, indicating a type of ideal mixing at the micelle surface under these conditions. nih.gov
The behavior of surfactants at interfaces, such as the air-water or oil-water interface, is critical to their function as emulsifiers, foaming agents, and detergents. At these interfaces, surfactant molecules can form two-dimensional (2D) aggregates or clusters even at concentrations below the bulk CMC.
Application of Quantum Chemical Methods for Intermolecular Interactions
Quantum chemical methods are powerful computational tools for investigating the intricate network of intermolecular interactions that govern the behavior of molecules like octaethylene glycol monodecyl ether. These non-covalent interactions, including hydrogen bonding and van der Waals forces, are fundamental to understanding the surfactant properties, self-assembly, and interaction with other molecules, such as water, at a quantum-mechanical level. While specific quantum chemical studies exclusively focused on this compound (C10E8) are not extensively available in public literature, the principles can be thoroughly illustrated by examining theoretical investigations on its constituent parts: the polyethylene (B3416737) glycol (PEG) chain and the alkyl chain.
The primary intermolecular interactions involving this compound are hydrogen bonds between the ether oxygens of the ethylene glycol units and hydrogen-bond donors (like water), and van der Waals interactions involving both the hydrophilic PEG chain and the hydrophobic decyl tail.
Hydrogen Bonding Interactions:
The ether oxygens along the octaethylene glycol chain are key sites for hydrogen bonding. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the geometries, energies, and vibrational frequencies of these hydrogen bonds. For instance, studies on smaller ethylene glycol oligomers interacting with water molecules provide insight into the nature of these interactions. rsc.orgresearchgate.net
DFT calculations on complexes of pyruvic acid with a small number of water molecules show interaction energies for O-H···O hydrogen bonds to be significant, contributing substantially to the stability of the complexes. frontiersin.org For example, in a pyruvic acid-water complex, the interaction energy was calculated to be approximately -65.44 kcal/mol. frontiersin.org While the chemical environment differs, this highlights the strength of hydrogen bonds involving oxygen atoms, which is translatable to the ether oxygens in the PEG chain of C10E8.
The strength of these hydrogen bonds can be quantified by calculating the interaction energy, which is the difference between the energy of the complex and the sum of the energies of the individual isolated molecules. The table below, based on representative data from studies on analogous systems, illustrates the typical interaction energies and hydrogen bond lengths for water interacting with ethylene glycol oligomers.
| Interacting Molecules | Method | Interaction Energy (kcal/mol) | H-Bond Length (Å) |
| Tri(ethylene glycol)-Water | DFT | Not specified, but higher than MP2 | Not specified |
| Pyruvic Acid-(H₂O)₁ | DFT/B3LYP/6-311G++(d,p) | -65.44 | 1.765 (O-H···O) |
| Pyruvic Acid-(H₂O)₄ | DFT/B3LYP/6-311G++(d,p) | -81.28 | 1.665 - 2.301 (O-H···O) |
This table presents illustrative data from analogous systems to demonstrate the application of quantum chemical methods. The values are not from direct calculations on this compound.
These calculations reveal that the presence of multiple ether oxygens in the octaethylene glycol chain of C10E8 allows for cooperative hydrogen bonding, where the formation of one hydrogen bond can influence the strength of adjacent ones. This network of hydrogen bonds with surrounding water molecules is crucial for the solubility and hydration of the hydrophilic portion of the surfactant.
Van der Waals Interactions:
Van der Waals forces, which include dispersion and dipole-dipole interactions, are significant for both the hydrophobic and hydrophilic parts of this compound. The long decyl chain interacts with other nonpolar molecules or the tails of other surfactant molecules primarily through dispersion forces. The polar ethylene glycol chain exhibits both dipole-dipole interactions and dispersion forces.
Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to accurately calculate these weaker interactions. DFT methods, when augmented with dispersion corrections (e.g., DFT-D), also provide reliable results.
Studies on the interaction of oligo(ethylene glycol) with water have shown that atomistic force fields, which are parameterized using quantum chemical calculations, can reproduce the structure and stability of conformers. rsc.org However, discrepancies in binding energies can arise from the specific ab initio method used (e.g., MP2 vs. DFT), highlighting the importance of selecting an appropriate level of theory. rsc.org
The following table provides an example of interaction energies where van der Waals forces play a crucial role, based on data from model systems.
| Interacting System | Method | Interaction Energy Component | Value (kcal/mol) |
| Adrenaline-Formamide | B3LYP/6-311+G(d,p) | Total Interaction Energy | -2.41 to -9.19 |
| Adrenaline-15-crown-5 | B3LYP/6-31+G(d) | Total Interaction Energy | -4.27 to -32.18 |
This table provides illustrative data from analogous systems to demonstrate the calculation of intermolecular interaction energies where van der Waals forces are significant. The values are not from direct calculations on this compound.
Future Research Directions and Emerging Applications
Octaethylene glycol monodecyl ether (C10E8), a non-ionic surfactant, is poised for significant advancements in various scientific and technological fields. Its unique amphiphilic nature, combining a ten-carbon hydrophobic tail with a hydrophilic octaethylene glycol headgroup, offers a versatile platform for future research and development. Emerging applications are leveraging its properties for sophisticated tasks in biomolecular engineering, targeted biological formulations, computational modeling, and sustainable chemistry.
Q & A
Q. What are the recommended storage conditions for Octaethylene glycol monododecyl ether (C12E8) to ensure stability?
To maintain stability, store C12E8 in sealed containers at -20°C for pure forms (3-year stability) or 4°C for solvent-based solutions (2-year stability) . For short-term storage, solvent-diluted forms can be kept at -80°C (6 months) or -20°C (1 month) . Avoid exposure to direct sunlight, moisture, or ignition sources. Always confirm batch-specific storage guidelines using techniques like NMR or SFC/MS to assess degradation .
Q. How should researchers safely handle spills or accidental exposure during experiments?
- Spills : Use inert adsorbents (e.g., bentonite) to contain the spill, followed by alcohol-based cleaning of surfaces. Dispose of contaminated materials as hazardous waste .
- Exposure :
- Skin : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Eyes : Flush with water or saline for 20 minutes using an eyewash station .
- Inhalation : Move to fresh air; administer CPR if necessary .
Always use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize risks .
Q. What solvents are suitable for preparing stock solutions of C12E8?
C12E8 is soluble in ethanol (30 mg/mL) , DMSO (15 mg/mL) , and DMF . For aqueous solutions, dissolve directly in PBS (pH 7.2) at 1 mg/mL. Note that organic solvents may interfere with biological assays; prepare fresh aqueous solutions daily to avoid instability .
Q. What is the role of C12E8 in membrane protein studies?
C12E8 is a nonionic detergent used to solubilize membrane proteins while preserving native-like states. For example, it maintains ATPase activity in micellar assays and facilitates functional reconstitution of influenza virus envelopes. Optimize concentrations between 0.1–1% (w/v) to balance solubilization efficiency and protein stability .
Advanced Research Questions
Q. How can researchers assess the purity and batch-to-batch variability of C12E8 for sensitive experiments?
Characterize purity using:
Q. What methodological considerations are critical when using C12E8 in reconstituting viral envelopes?
- Detergent Removal : Use dialysis or bio-beads to gradually reduce C12E8 concentration, enabling lipid bilayer reformation.
- Buffer Compatibility : Maintain neutral pH (7.0–7.5) and isotonic conditions to prevent envelope destabilization.
- Functional Assays : Validate reconstitution efficacy via hemolysis assays or electron microscopy .
Q. How does the solubility of C12E8 in aqueous buffers impact experimental design for in vitro assays?
C12E8’s low aqueous solubility (~1 mg/mL in PBS) necessitates pre-dissolution in organic solvents. For cell-based assays, ensure residual solvent concentrations are <0.1% (v/v) to avoid cytotoxicity. Use sonication or gentle heating (≤37°C) to enhance dissolution without degrading the compound .
Q. What analytical techniques are recommended for characterizing C12E8’s structural integrity under varying experimental conditions?
Q. How can researchers mitigate potential toxicity concerns when using C12E8 in cell culture studies?
Q. What protocols are recommended for recycling or disposing of C12E8-contaminated waste?
- Liquid Waste : Collect in sealed containers labeled "Non-Hazardous Organic Waste" (per IATA guidelines).
- Solid Waste : Incinerate at >800°C or treat via chemical neutralization.
- Regulatory Compliance : Follow local regulations (e.g., EPA, REACH) for surfactant disposal .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
